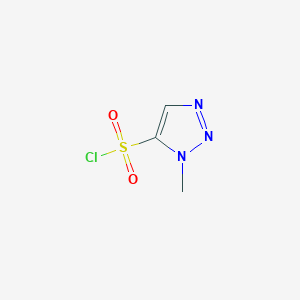
2-Chloro-6-fluoro-4-methylbenzaldehyde
Overview
Description
2-Chloro-6-fluoro-4-methylbenzaldehyde is an organic compound with the chemical formula C8H6ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluoro-4-methylbenzaldehyde can be synthesized through the oxidation of 2-chloro-6-fluoro-4-methyltoluene. The oxidation is typically carried out using chromyl chloride (CrO2Cl2) as the oxidizing agent . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the product. The reaction is monitored using gas chromatography to ensure the conversion of starting materials to the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromyl chloride (CrO2Cl2) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chloro-6-fluoro-4-methylbenzoic acid.
Reduction: 2-Chloro-6-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluoro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceuticals, particularly those with antimicrobial properties.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-4-methylbenzaldehyde depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or interacting with molecular targets in microbial cells. The presence of chlorine and fluorine atoms can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-methylbenzaldehyde: Similar structure but with a different position of the methyl group.
2-Chloro-4-methylbenzaldehyde: Lacks the fluorine atom.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains additional fluorine atoms and a trifluoromethyl group.
Uniqueness
2-Chloro-6-fluoro-4-methylbenzaldehyde is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMRZZVMTWCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)

![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)



